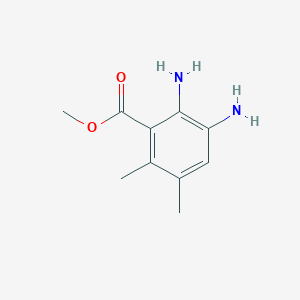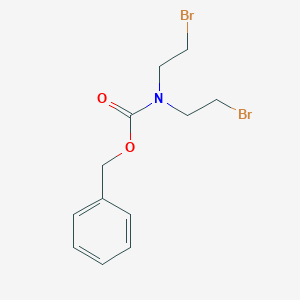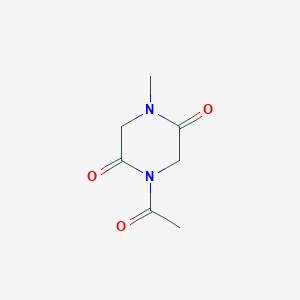
1-Acetyl-4-methylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-methylpiperazine-2,5-dione, also known as Acetylacetone Piperazine (AAP), is a chemical compound that is widely used in the field of organic chemistry. It is a yellow crystalline powder that has a molecular formula of C8H12N2O3. AAP has been used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.
作用機序
AAP has a unique chemical structure that allows it to act as a chelating agent. It can form complexes with metal ions by coordinating with them through its oxygen and nitrogen atoms. The metal complexes formed by AAP have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
生化学的および生理学的効果
AAP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. AAP has also been found to have antitumor activity by inducing apoptosis in cancer cells. It has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
AAP has several advantages in the laboratory. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in the synthesis of various organic compounds. However, there are also some limitations to the use of AAP. It is a toxic compound that should be handled with care. It is also a highly reactive compound that can react with other compounds in the laboratory.
将来の方向性
There are several future directions for the research on AAP. One direction is to investigate the potential of AAP as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore the use of AAP in the preparation of metal complexes with novel biological activities. Additionally, the development of new synthesis methods for AAP and its derivatives could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, AAP is a unique chemical compound that has been widely used in the field of organic chemistry. It has been found to have various scientific research applications such as the synthesis of organic compounds and the preparation of metal complexes with biological activities. AAP has also been found to have various biochemical and physiological effects such as antimicrobial, antitumor, and anti-inflammatory properties. While there are some limitations to the use of AAP, there are also several future directions for research on this compound.
合成法
AAP can be synthesized by the reaction of acetylacetone with piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and gives a good yield of the product. The synthesis of AAP is a simple and efficient method that has been widely used in the laboratory.
科学的研究の応用
AAP has been used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amino acids, and peptides. It has also been used as a chelating agent in the preparation of metal complexes. AAP has been found to be a useful reagent in the preparation of biologically active compounds.
特性
CAS番号 |
170376-79-1 |
|---|---|
製品名 |
1-Acetyl-4-methylpiperazine-2,5-dione |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
1-acetyl-4-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-4-6(11)8(2)3-7(9)12/h3-4H2,1-2H3 |
InChIキー |
KQGYTGHDLOOGJC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
正規SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
同義語 |
2,5-Piperazinedione, 1-acetyl-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



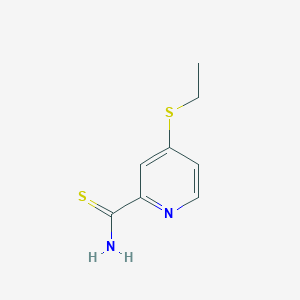
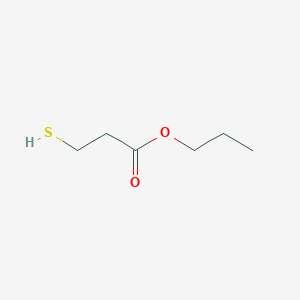
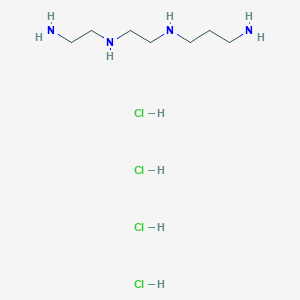
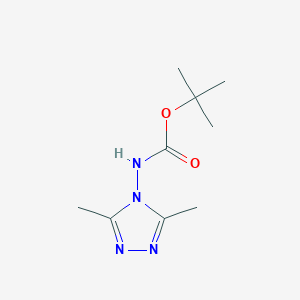
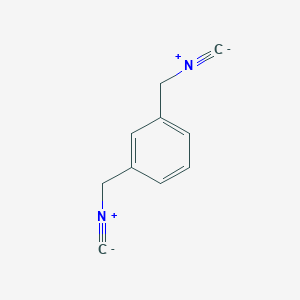

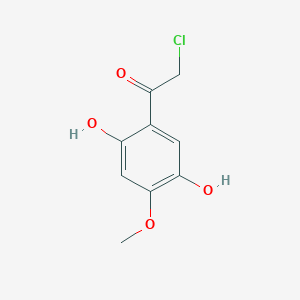
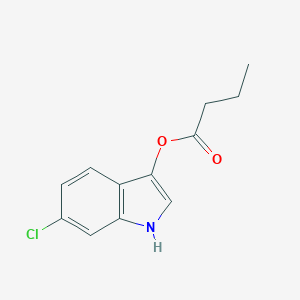
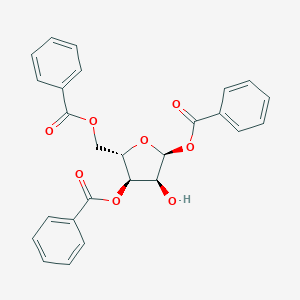
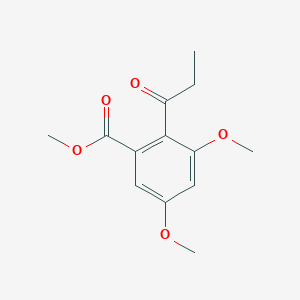
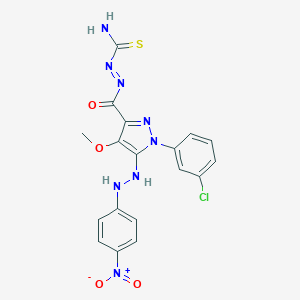
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
